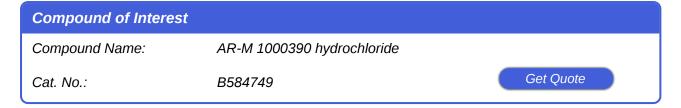


Application Notes and Protocols: AR-M 1000390 Hydrochloride in CFA-Induced Hyperalgesia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ -opioid receptor (DOR). It is structurally derived from SNC 80 and is characterized as a low-internalizing agonist. This property suggests that it may not trigger the rapid desensitization of the analgesic response often seen with other opioid agonists, making it a compound of significant interest for the development of novel analgesics.[1][2] Complete Freund's Adjuvant (CFA)-induced hyperalgesia in rodents is a widely utilized and well-characterized preclinical model of inflammatory pain, mimicking the chronic pain conditions seen in various human diseases.[3][4] This document provides detailed application notes and experimental protocols for the use of **AR-M 1000390 hydrochloride** in the CFA-induced hyperalgesia model.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Activity of AR-M 1000390



| Parameter | Receptor | Value | Cell Line | Reference |
|------------------------------------|---------------|----------------|-----------|-----------|
| IC50 | δ-opioid | 0.87 ± 0.23 nM | - | [5] |
| μ-opioid | 3800 ± 172 nM | - | [5] | |
| к-opioid | 7470 ± 606 nM | - | [5] | |
| EC ₅₀ | δ-opioid | 7.2 ± 0.9 nM | - | [5] |
| Ki | δ-opioid | 106 ± 34 nM | SK-N-BE | [3] |
| EC ₅₀ (cAMP inhibition) | δ-opioid | 111 ± 31 nM | SK-N-BE | [3] |

Table 2: Effect of AR-M 1000390 on CFA-Induced

Thermal Hyperalgesia

| Animal Model | Treatment | Dose (mg/kg) | Paw Withdrawal Latency (s) | Time Point | Reference |
|------------------|-----------------|-----------------|--|------------|-----------|
| DOR-eGFP Mice | Vehicle | - | Decreased post-CFA | Day 1 | [6] |
| DOR-eGFP Mice | AR-M 1000390 | 10 | Significantly reduced hyperalgesia | Day 1 | [6] |
| DOR-eGFP Mice | AR-M 1000390 | 10 | Complete tolerance | Day 5 | [6] |

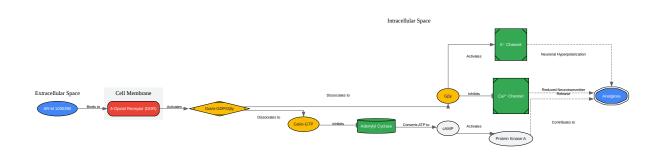
Note: Specific paw withdrawal latency values were not provided in the search result, but the qualitative effect was described.

Signaling Pathways

AR-M 1000390 hydrochloride exerts its analgesic effects by activating δ -opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of AR-M 1000390 to the DOR



initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.



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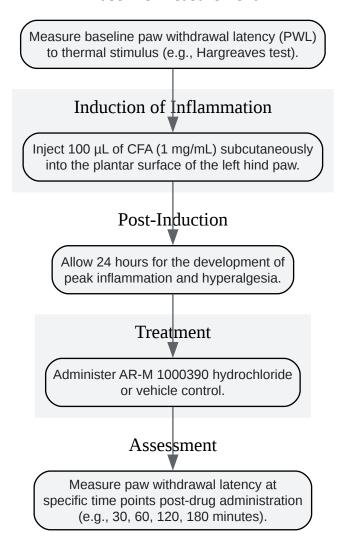
Caption: δ-Opioid Receptor Signaling Pathway.

Experimental Protocols CFA-Induced Hyperalgesia Model

This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant.



Baseline Measurement



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Caption: Experimental Workflow for CFA-Induced Hyperalgesia.

Materials:

AR-M 1000390 hydrochloride

- Complete Freund's Adjuvant (CFA) (e.g., from Mycobacterium tuberculosis)
- Vehicle (e.g., sterile saline or 5% DMSO in saline)



- Sprague-Dawley rats or C57BL/6 mice
- Tuberculin syringes with 27-30 gauge needles
- Hargreaves apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia)

Procedure:

- Animal Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3-5 days before the experiment.
- · Baseline Nociceptive Testing:
 - Place the animal in the testing apparatus (e.g., Hargreaves apparatus) and allow for acclimatization for at least 30 minutes.
 - Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. Apply the stimulus to the plantar surface of the hind paw and record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
 - Obtain at least three stable baseline readings, with a minimum of 5 minutes between each measurement.
- Induction of Inflammation:
 - Briefly restrain the animal.
 - Inject 100 μL of CFA (1 mg/mL) subcutaneously into the plantar surface of the left hind paw using a tuberculin syringe.
 - Return the animal to its home cage.
- Development of Hyperalgesia:



- Inflammation and hyperalgesia will develop over the next several hours, typically peaking around 24 hours post-CFA injection.[3]
- Drug Administration:
 - Prepare a stock solution of AR-M 1000390 hydrochloride in a suitable vehicle. The
 choice of vehicle and route of administration (e.g., intraperitoneal, subcutaneous, oral)
 should be based on the specific experimental design and the compound's properties.
 - Administer the desired dose of AR-M 1000390 hydrochloride or vehicle to the animals. A
 typical effective dose reported in mice is 10 mg/kg.[6]
- Post-Treatment Nociceptive Testing:
 - At predetermined time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the paw withdrawal latency as described in the baseline testing step.
 - The anti-hyperalgesic effect is determined by the increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group.

Expected Outcomes:

- Following CFA injection, a significant decrease in the paw withdrawal latency of the ipsilateral (injected) paw is expected, indicating the development of thermal hyperalgesia.[3]
- Administration of an effective dose of AR-M 1000390 hydrochloride is expected to significantly increase the paw withdrawal latency in CFA-treated animals, demonstrating its anti-hyperalgesic properties.[6]

Conclusion

AR-M 1000390 hydrochloride demonstrates significant potential as an analgesic agent, particularly in the context of inflammatory pain. Its high selectivity for the δ -opioid receptor and its low-internalizing nature may offer a favorable therapeutic window with reduced side effects and tolerance development compared to traditional opioids. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of AR-M 1000390 and other selective δ -opioid receptor agonists.



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